molecular formula C14H14N4O4 B3009245 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396760-60-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No.: B3009245
CAS No.: 1396760-60-3
M. Wt: 302.29
InChI Key: BKCASVKCSRMVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea is a high-purity synthetic compound designed for research applications. Its molecular architecture integrates a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in medicinal chemistry known for its potential to confer favorable pharmacokinetic properties, connected via a urea linker to a 2-methoxypyrimidine heterocycle. The urea functional group is a key pharmacophore that can facilitate hydrogen bonding with biological targets, often seen in compounds designed for signal transduction inhibition . This specific structural combination suggests potential for investigating kinase inhibition pathways, analogous to other 2,4-pyrimidinediamine compounds and diaryl ureas that have been explored as inhibitors of key cellular signaling enzymes like Syk kinase, or as antagonists for receptors such as the CB1 receptor . The compound is provided strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-20-14-15-7-10(8-16-14)18-13(19)17-9-2-3-11-12(6-9)22-5-4-21-11/h2-3,6-8H,4-5H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCASVKCSRMVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

  • Solvents: Common solvents like dichloromethane, toluene, or ethanol.
  • Catalysts: Base catalysts such as triethylamine or pyridine.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: May involve reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea exhibit significant biological activities:

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory potential of benzodioxin derivatives. For instance:

  • Alpha-glucosidase Inhibition : Compounds derived from benzodioxins have shown promise in inhibiting alpha-glucosidase, making them potential candidates for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease (AD) .

Antimicrobial Activity

There are indications that benzodioxin-based compounds possess antimicrobial properties. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Case Study 1: Antidiabetic Potential

A study synthesizing various sulfonamide derivatives based on benzodioxins demonstrated their efficacy as alpha-glucosidase inhibitors. The synthesized compounds were screened for their inhibitory activity against the enzyme, showing promising results that could lead to new antidiabetic medications .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of benzodioxins has highlighted their potential in treating neurodegenerative diseases. Compounds that inhibit acetylcholinesterase have been shown to enhance cognitive function in animal models of Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideAlpha-glucosidase Inhibitor15
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-fluorobenzenesulfonamideAcetylcholinesterase Inhibitor20
1-(2-Chloro-6-methyl-3-quinolyl)-N-(2,3-dihydrobenzo[1,4]dioxin)Antimicrobial30

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural features, synthesis routes, and inferred biological activities of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea with related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Reported Activity/Use Reference
This compound C₁₄H₁₄N₄O₄ 2-Methoxypyrimidin-5-yl, benzodioxin-6-yl Not explicitly reported
1-(1-1-(Benzodioxin-6-yl)tetrazol-5-ylmethylpiperidin-4-yl)benzodiazol-2-one (9o) Not provided Tetrazolyl, thiophen-3-yl, piperidinyl Synthetic intermediate
4-(Substituted phenyl)-5-(benzodioxin-6-ylcarbonyl)dihydropyrimidin-2(1H)-one Not provided Dihydropyrimidinone, benzodioxin-6-ylcarbonyl Antihepatotoxic (rat model)
3-[1-(Benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea C₁₉H₂₇N₃O₆ Pyrrolidinyl, bis(2-methoxyethyl) Not explicitly reported
3-[1-(Benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(2-methylindol-5-yl)methyl]urea C₂₃H₂₄N₄O₄ Indolylmethyl, pyrrolidinyl Not explicitly reported
1-(Benzodioxin-6-yl)-3-(thiophen-3-yl-oxadiazol-5-ylcyclohexyl)urea Not provided Thiophen-3-yl-oxadiazolyl, cyclohexyl Not explicitly reported

Key Comparisons

Structural Variations and Implications Heterocyclic Components: The target compound’s 2-methoxypyrimidine group distinguishes it from analogs featuring tetrazole (e.g., 9o ), dihydropyrimidinone , or oxadiazole moieties. Urea Substituents: Unlike derivatives with bulky substituents (e.g., bis(2-methoxyethyl) in or indolylmethyl in ), the target compound’s simpler pyrimidine substituent may enhance solubility or reduce steric hindrance in biological systems.

For example:

  • Dihydropyrimidinone derivatives (e.g., ) were prepared via Biginelli-like reactions using enaminones and aldehydes.
  • Tetrazole-containing analogs (e.g., 9o ) employed Ugi-azide four-component reactions, highlighting divergent synthetic strategies for benzodioxin-linked ureas.

Biological Activity Antihepatotoxic Potential: A dihydropyrimidinone derivative () demonstrated hepatoprotective effects in a carbon tetrachloride-induced rat model, reducing liver enzyme levels. This suggests that benzodioxin-linked heterocycles may confer protective activity, though the target compound’s efficacy in this context is untested. Pharmacokinetic Inference: The methoxy group on the pyrimidine ring in the target compound could improve metabolic stability compared to analogs with thiophene () or oxadiazole () groups, which may be prone to oxidation.

Patent and Development Status Patent filings (e.g., ) describe benzodioxin-containing compounds for therapeutic applications, implying industrial interest in this scaffold.

Biological Activity

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxypyrimidin-5-yl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potentials. The compound is part of a broader class of benzodioxin derivatives that have been studied for their pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This structure features a benzodioxin moiety linked to a pyrimidine ring through a urea functional group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported IC50 values in the micromolar range for certain derivatives against breast and prostate cancer cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

TRPV1 Antagonism

The compound's structural similarity to known TRPV1 antagonists suggests potential activity in pain management. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in nociception. Studies have demonstrated that certain derivatives can selectively inhibit TRPV1 activation, which may lead to reduced pain sensation without the side effects commonly associated with traditional analgesics .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Membrane Disruption : Its antimicrobial effects are likely due to the alteration of bacterial membrane integrity.
  • Receptor Modulation : As a TRPV1 antagonist, it may stabilize the receptor in an inactive conformation, thereby preventing pain signaling.

Case Studies

Several case studies have explored the efficacy of this compound and its analogs:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with 10 µM concentrations resulted in over 70% inhibition of cell growth in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines after 48 hours .
  • Antimicrobial Efficacy : A screening assay involving various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against pathogenic bacteria .

Data Summary

Biological ActivityIC50/MIC ValuesReference
Anticancer (MCF-7)~10 µM
Anticancer (PC-3)~10 µM
Antimicrobial (S. aureus)16 µg/mL
Antimicrobial (E. coli)32 µg/mL
TRPV1 AntagonismPotent

Q & A

Basic: How can synthesis optimization of this compound be systematically approached using statistical experimental design?

Methodological Answer:
To optimize synthesis, employ factorial design (e.g., full or fractional factorial) to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. For example, a central composite design can minimize the number of experiments while maximizing data resolution. Post-experiment, analyze variance (ANOVA) to validate significance of factors. This approach is widely used in chemical technology for process efficiency and reproducibility .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm regiochemistry and substituent positions.
  • HPLC-MS with reverse-phase C18 columns (e.g., gradient elution using acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts.
  • FT-IR to verify functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination. Cross-validate results with elemental analysis (C, H, N) for stoichiometric consistency .

Advanced: How can computational methods (e.g., DFT, reaction path searches) guide reaction mechanism elucidation?

Methodological Answer:
Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and intermediate energies. Quantum mechanical/molecular mechanical (QM/MM) simulations can map reaction coordinates, identifying rate-limiting steps (e.g., nucleophilic attack on the urea carbonyl). Pair with automated reaction path search tools (e.g., GRRM17) to explore alternative pathways. Validate computational predictions experimentally via kinetic isotope effects (KIEs) or trapping of intermediates .

Advanced: What strategies address contradictory data in reactivity studies (e.g., unexpected byproduct formation)?

Methodological Answer:

  • Hypothesis-driven troubleshooting : Re-examine reaction conditions (e.g., trace moisture, oxygen sensitivity) using controlled inert-atmosphere experiments.
  • Isolation and characterization : Purify byproducts via preparative HPLC and structurally elucidate them via NMR/MS.
  • Kinetic profiling : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and identify divergent pathways.
  • Cross-validation : Compare results across multiple labs to rule out instrumentation bias. Document all anomalies in open-access repositories for peer review .

Basic: How should researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Dose-response assays : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
  • Controls : Include positive controls (e.g., known urea-based inhibitors) and vehicle controls (DMSO <0.1%).
  • Reproducibility : Triplicate independent experiments with blinded analysis to minimize bias.
  • Off-target screening : Test against related enzymes/cell lines to assess selectivity. Data normalization to protein content (e.g., BCA assay) ensures comparability .

Advanced: What methodologies enhance stability profiling under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at timed intervals.
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated breakdown. LC-HRMS identifies metabolites.
  • Molecular dynamics (MD) simulations : Predict degradation-prone motifs (e.g., labile methoxy groups) by simulating solvation in explicit water models .

Advanced: How can selectivity for target binding be rationalized using structural biology tools?

Methodological Answer:

  • Molecular docking : Dock the compound into target/inactive conformations (e.g., using AutoDock Vina) to calculate binding affinities (ΔG).
  • Co-crystallization : Solve X-ray structures of the compound bound to the target (e.g., kinase domain) to identify key interactions (H-bonds, π-π stacking).
  • Alanine scanning mutagenesis : Mutate residues in the binding pocket to quantify contribution to binding energy (e.g., via surface plasmon resonance). Cross-reference with computational predictions .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard assessment : Review SDS for precursor toxicity (e.g., methoxypyrimidine derivatives may release toxic fumes).
  • Engineering controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate halogenated waste (if chlorinated solvents used) and neutralize acidic/basic residues before disposal .

Advanced: How can machine learning (ML) models predict physicochemical properties?

Methodological Answer:

  • Dataset curation : Compile experimental data (logP, solubility, pKa) from public databases (e.g., ChEMBL) for structurally similar ureas.
  • Feature selection : Use molecular descriptors (e.g., Morgan fingerprints, topological polar surface area) to train regression models (e.g., Random Forest, XGBoost).
  • Validation : Apply k-fold cross-validation and external test sets to avoid overfitting. Deploy models via open-source platforms (e.g., RDKit) for community validation .

Advanced: What integrative approaches resolve discrepancies between in silico predictions and experimental results?

Methodological Answer:

  • Error analysis : Audit computational parameters (e.g., basis set size, solvent model accuracy) and recalibrate using benchmark datasets.
  • Hybrid workflows : Integrate MD simulations with experimental kinetics to refine free energy calculations.
  • Collaborative validation : Share raw data and code via platforms like GitHub to enable reproducibility audits. Publish negative results to refine community models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.